molecular formula C11H15ClN2O4S2 B5508370 1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine

1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine

Cat. No.: B5508370
M. Wt: 338.8 g/mol
InChI Key: PODWKNLAHWOWOQ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-[(4-chlorophenyl)methanesulfonyl]-4-(2-fluorophenyl)piperazine

Uniqueness

1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S2/c1-19(15,16)13-6-8-14(9-7-13)20(17,18)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODWKNLAHWOWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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